molecular formula C16H12N4O3S B2865213 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 392241-27-9

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2865213
CAS No.: 392241-27-9
M. Wt: 340.36
InChI Key: NJVADTGOLCQKSM-UHFFFAOYSA-N
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Description

1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells . They have shown significant therapeutic potential and possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

1,3,4-thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives often involve the use of hydrazonoyl halides with various reagents . For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of derivatives related to N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is in the field of anticonvulsant research. Scientists have synthesized and evaluated various 1,3,4-thiadiazole derivatives for their potential anticonvulsant effects, highlighting the promise of these compounds in managing seizure disorders. For instance, a study emphasized the significance of the 1,3,4-thiadiazole scaffold in the design of new antiepileptic drugs, underscoring the importance of pharmacophore models with four binding sites for enhanced anticonvulsant activity (Rajak et al., 2010).

Cytotoxic Properties

Research into the cytotoxic properties of 1,3,4-thiadiazole derivatives, closely related to this compound, has shown significant promise in the development of anticancer agents. A study conducted on a series of 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles demonstrated notable cytotoxic properties against standard cancer cell lines, suggesting their potential as leads in anticancer drug development (Mutchu et al., 2018).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular potentials of 1,3,4-thiadiazole derivatives have also been explored, with several compounds exhibiting inhibitory action against a range of bacterial and fungal pathogens. This highlights the versatility of this compound derivatives in addressing microbial diseases and offering new avenues for therapeutic intervention against bacterial and fungal infections (Desai et al., 2013). Additionally, imidazo[2,1-b][1,3,4]thiadiazole derivatives have been evaluated for their antitubercular activity, presenting a promising approach for tackling Mycobacterium tuberculosis strains resistant to conventional treatments (Patel et al., 2017).

Mechanism of Action

The bioactive properties of 1,3,4-thiadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The future directions of research on 1,3,4-thiadiazole derivatives could involve the synthesis of new derivatives with potential antitumor or antimicrobial activities . Additionally, the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors , which could be another area of future research.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-10-5-4-6-11(9-10)15-18-19-16(24-15)17-14(21)12-7-2-3-8-13(12)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVADTGOLCQKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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